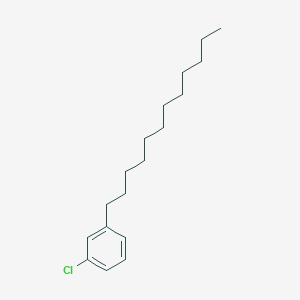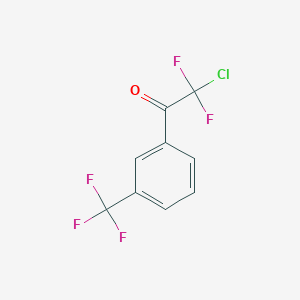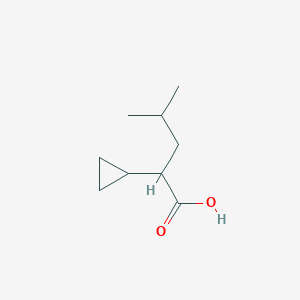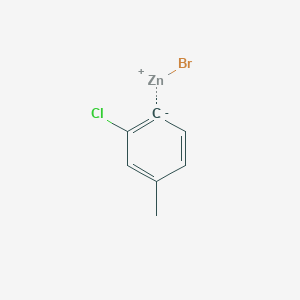
4-(3'-ChlorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3’-Chlorobenzyloxy)phenyl bromide+Zn→4-(3’-Chlorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 4-(3’-Chlorobenzyloxy)phenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
4-(3’-Chlorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds, making this compound highly valuable in organic synthesis.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and aryl halides.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (50-100°C).
Major Products
The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
4-(3’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
作用機序
The mechanism of action of 4-(3’-Chlorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Fluorophenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-(3’-Chlorobenzyloxy)phenylzinc bromide stands out due to its specific functional group (3’-chlorobenzyloxy), which imparts unique reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required.
特性
分子式 |
C13H10BrClOZn |
|---|---|
分子量 |
363.0 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
WIDZCKFKXHUQDT-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)


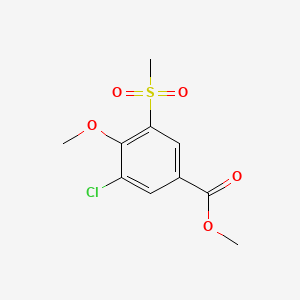

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
